molecular formula C20H15NO3S B2864446 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide CAS No. 866155-08-0

3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide

Cat. No.: B2864446
CAS No.: 866155-08-0
M. Wt: 349.4
InChI Key: DJIDXEXAFYBXBK-UHFFFAOYSA-N
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Description

3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide is an organic compound with the molecular formula C20H15NO3S. It is characterized by the presence of a fluorenone moiety attached to a benzenesulfonamide group, with a methyl substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide typically involves the reaction of 9-fluorenone with 3-methylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, with careful control of reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction can produce fluorenol derivatives .

Scientific Research Applications

3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methyl-N-(9-oxo-9H-fluoren-1-yl)benzenesulfonamide include other fluorenone derivatives and benzenesulfonamide compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a fluorenone moiety with a methyl-substituted benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-methyl-N-(9-oxofluoren-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c1-13-6-4-7-14(12-13)25(23,24)21-18-11-5-10-16-15-8-2-3-9-17(15)20(22)19(16)18/h2-12,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIDXEXAFYBXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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